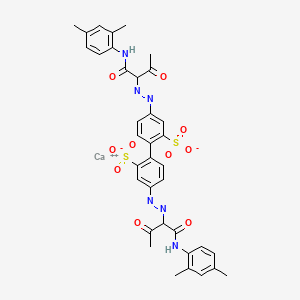![molecular formula C12H20O B15348385 1-Ethyl-3-[(propan-2-yl)oxy]tricyclo[2.2.1.0~2,6~]heptane CAS No. 80901-69-5](/img/structure/B15348385.png)
1-Ethyl-3-[(propan-2-yl)oxy]tricyclo[2.2.1.0~2,6~]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci): is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) typically involves multiple steps, starting with the formation of the tricyclic core followed by the introduction of the ethyl and methylethoxy groups. Common synthetic routes may include:
Cyclization Reactions: Cyclization reactions are used to form the tricyclic core structure. These reactions often require specific catalysts and controlled reaction conditions to ensure the formation of the desired product.
Functional Group Modifications:
Industrial Production Methods: In an industrial setting, the production of Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) may involve large-scale synthesis using optimized reaction conditions and efficient catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding alcohol or alkane derivatives.
Substitution: Substitution reactions can replace one or more of the functional groups in the compound with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, esters, amides.
Aplicaciones Científicas De Investigación
Chemistry: Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and advanced materials.
Medicine: In the medical field, Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) may be explored for its therapeutic properties, including its potential use as a drug precursor or in drug delivery systems.
Industry: The compound's unique structure makes it valuable in the development of new industrial chemicals, polymers, and coatings.
Mecanismo De Acción
The mechanism by which Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the compound's use.
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptane derivatives
Tricyclo[3.3.1.13,7]decane derivatives
Tricyclo[4.4.0.0^2,5]decane derivatives
Uniqueness: Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) stands out due to its specific structural features and potential applications in various scientific fields. Its unique bicyclic structure and functional groups make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
80901-69-5 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
1-ethyl-3-propan-2-yloxytricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C12H20O/c1-4-12-6-8-5-9(12)10(12)11(8)13-7(2)3/h7-11H,4-6H2,1-3H3 |
Clave InChI |
BDGOOZACDNYWTE-UHFFFAOYSA-N |
SMILES canónico |
CCC12CC3CC1C2C3OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


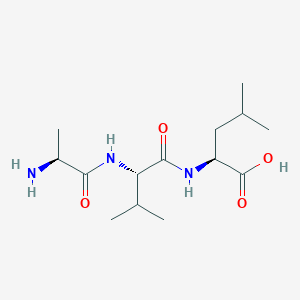
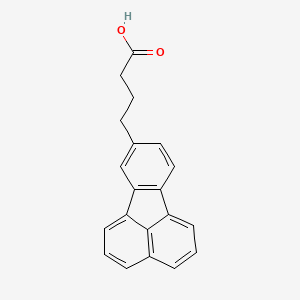
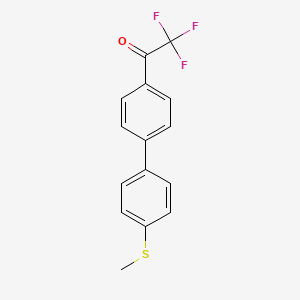
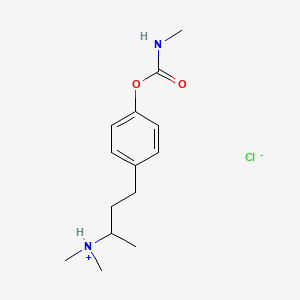
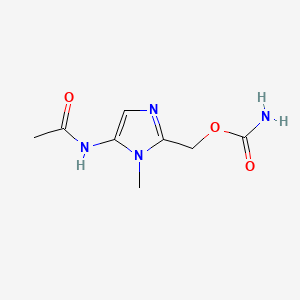
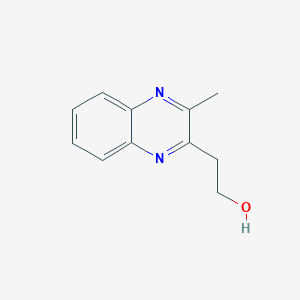
![2,5-Diiodothieno[3,2-b]thiophene](/img/structure/B15348329.png)
![(1S)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B15348335.png)
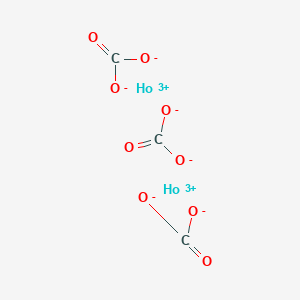
![Disodium 7-amino-4-hydroxy-8-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate](/img/structure/B15348352.png)
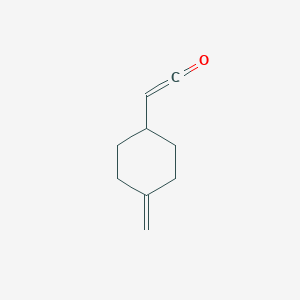
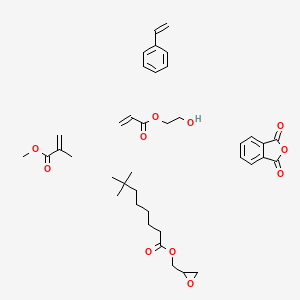
![4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid](/img/structure/B15348369.png)
